DU-14
Overview
Description
DU-14 is a potent steroid sulfatase inhibitor with an IC50 of 55.8 nM. It effectively inhibits the proliferation of MCF-7 cells with an IC50 of 38.7 nM . This compound has shown neuroprotective properties against neurotoxic amyloid beta, suggesting that by increasing endogenous dehydroepiandrosterone sulfate, this compound could help alleviate amyloid beta-induced impairments in spatial memory and synaptic plasticity .
Mechanism of Action
Target of Action
DU-14, also known as Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester or [4-[2-(tetradecanoylamino)ethyl]phenyl] sulfamate, primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) and T‐cell Protein Tyrosine Phosphatase (TC‐PTP) . These proteins play non-redundant negative regulatory roles in T-cell activation and tumor antigen presentation .
Mode of Action
This compound mediates the degradation of PTP1B and TC‐PTP, requiring both target proteins and VHL E3 ligase engagement. This process is ubiquitination and proteasome-dependent . This compound enhances IFN‐γ induced JAK1/2‐STAT1 pathway activation and promotes MHC‐I expression in tumor cells . It also activates CD8+ T-cells and augments STAT1 and STAT5 phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK1/2-STAT1 pathway . This pathway is crucial for immune response and cell growth. This compound enhances the activation of this pathway, leading to increased MHC-I expression in tumor cells . This results in enhanced immune response against the tumor cells.
Pharmacokinetics
The compound’s mode of action suggests that it may have good bioavailability, as it is able to interact with its targets within cells and induce significant biochemical changes .
Result of Action
The action of this compound results in the degradation of PTP1B and TC‐PTP, leading to enhanced activation of the JAK1/2-STAT1 pathway and increased MHC-I expression in tumor cells . This can lead to an enhanced immune response against the tumor cells. This compound also activates CD8+ T-cells and augments STAT1 and STAT5 phosphorylation , further enhancing the immune response.
Preparation Methods
DU-14 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of nonsteroidal (p-O-sulfamoyl)-N-alkanoyl tyramines . The preparation process includes the inhibition of estrone sulfatase activity in MDA-MB-231 cells, with an IC50 of 350 nM .
Chemical Reactions Analysis
DU-14 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although specific details on the reagents and conditions are not widely documented.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under certain conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DU-14 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
DU-14 is unique in its potent inhibition of steroid sulfatase and its neuroprotective properties. Similar compounds include:
Nonsteroidal (p-O-sulfamoyl)-N-alkanoyl tyramines: These compounds also inhibit steroid sulfatase activity and have similar biochemical effects.
Dehydroepiandrosterone sulfate analogs: These compounds share similar neuroprotective properties and effects on spatial memory and synaptic plasticity.
This compound stands out due to its specific molecular structure and its potent inhibitory effects on steroid sulfatase activity .
Properties
IUPAC Name |
[4-[2-(tetradecanoylamino)ethyl]phenyl] sulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(25)24-19-18-20-14-16-21(17-15-20)28-29(23,26)27/h14-17H,2-13,18-19H2,1H3,(H,24,25)(H2,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBODHUVGZPZRBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171874 | |
Record name | DU-14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186303-55-9 | |
Record name | (p-O-Sulfamoyl)-N-tetradecanoyltyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186303559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DU-14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary targets of DU-14, and how does it affect their function?
A1: this compound is a potent and selective degrader of both Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP) []. These enzymes play a crucial role in negatively regulating T-cell activation and tumor antigen presentation. This compound promotes the degradation of PTP1B and TC-PTP, leading to enhanced T-cell activation and increased MHC-I expression in tumor cells [].
Q2: Can you elaborate on the mechanism through which this compound degrades PTP1B and TC-PTP?
A2: this compound mediates the degradation of PTP1B and TC-PTP through a process dependent on the target proteins themselves, VHL E3 ligase engagement, ubiquitination, and proteasome activity [].
Q3: What are the downstream effects of this compound's degradation of PTP1B and TC-PTP in the context of cancer immunotherapy?
A3: Degradation of PTP1B and TC-PTP by this compound leads to several beneficial effects for cancer immunotherapy:
- Enhanced JAK1/2-STAT1 Pathway Activation: this compound enhances the activation of the JAK1/2-STAT1 pathway induced by IFN-γ, leading to increased expression of immune-related genes [].
- Increased MHC-I Expression: this compound promotes the upregulation of MHC-I molecules on tumor cells, potentially enhancing their recognition and destruction by cytotoxic T lymphocytes [].
- CD8+ T-cell Activation: this compound activates CD8+ T-cells, key players in anti-tumor immunity, and further augments STAT1 and STAT5 phosphorylation, enhancing their effector functions [].
Q4: Has this compound demonstrated efficacy in in vivo tumor models?
A4: Yes, this compound has shown promising results in a syngeneic mouse tumor model. It successfully induced PTP1B and TC-PTP degradation in vivo and effectively suppressed the growth of MC38 tumors [].
Q5: Is there a connection between this compound and acupuncture?
A5: While sharing the same designation, it is crucial to differentiate between the chemical compound "this compound" (Sulfamic acid, 4-(2-((1-oxotetradecyl)amino)ethyl)phenyl ester) and the acupuncture point "this compound" (Dazhui). These are distinct entities with no direct connection.
Q6: What is the significance of the this compound acupoint in traditional Chinese medicine and acupuncture?
A6: In Traditional Chinese Medicine, this compound (Dazhui) is a significant acupoint located on the governing vessel meridian. It is often targeted in acupuncture treatments for various conditions.
Q7: Can you provide examples of studies that investigated the effects of acupuncture at the this compound acupoint?
A7: Certainly. Several studies have explored the effects of acupuncture stimulation at the this compound acupoint:
- Skin Flap Survival: Electroacupuncture at this compound, along with DU-2 (Yaoshu) and Liv-13 (Zhangmen), significantly improved skin flap survival in rats, showing promise for promoting wound healing [].
- Locomotor Sensitization: Electroacupuncture at this compound and DU-20 (Baihui) influenced ethanol-induced locomotor sensitization and ERK signaling in mice, suggesting potential for addressing addiction-related behaviors [].
- Mesenchymal Stem Cell Release: Electroacupuncture at this compound and DU-20, in conjunction with front-limb acupoints, increased the release of mesenchymal stem cells into circulation, potentially aiding tissue repair and reducing inflammation [].
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